molecular formula C22H25N2O3P B8370079 (3-(((6-Phenyl-5-(p-tolyl)pyridin-2-yl)methyl)amino)propyl)phosphonic acid

(3-(((6-Phenyl-5-(p-tolyl)pyridin-2-yl)methyl)amino)propyl)phosphonic acid

Cat. No. B8370079
M. Wt: 396.4 g/mol
InChI Key: BWUYGRHIDKUYBU-UHFFFAOYSA-N
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Patent
US07728014B2

Procedure details

Following General Procedure M, 6-phenyl-5-p-tolylpyridine-2-carbaldehyde (Compound 55, 67 mg, 0.25 mmol), (3-aminopropyl)-phosphonic acid (34 mg, 0.25 mmol), Bu4NOH (0.2 ml, 0.25 mmol, 1 M in MeOH) and NaCNBH3 (15 mg, 0.25 mmol) in MeOH (3 ml) were reacted to produce the title compound as a white solid.
Name
6-phenyl-5-p-tolylpyridine-2-carbaldehyde
Quantity
67 mg
Type
reactant
Reaction Step One
Name
Compound 55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 mg
Type
reactant
Reaction Step Three
Quantity
15 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[C:11]([CH:13]=O)[CH:10]=[CH:9][C:8]=2[C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:22][CH2:23][CH2:24][CH2:25][P:26](=[O:29])([OH:28])[OH:27].[BH3-]C#N.[Na+]>CO>[C:1]1([C:7]2[N:12]=[C:11]([CH2:13][NH:22][CH2:23][CH2:24][CH2:25][P:26](=[O:27])([OH:29])[OH:28])[CH:10]=[CH:9][C:8]=2[C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
6-phenyl-5-p-tolylpyridine-2-carbaldehyde
Quantity
67 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC(=N1)C=O)C1=CC=C(C=C1)C
Step Two
Name
Compound 55
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC(=N1)C=O)C1=CC=C(C=C1)C
Step Three
Name
Quantity
34 mg
Type
reactant
Smiles
NCCCP(O)(O)=O
Step Four
Name
Quantity
15 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=CC(=N1)CNCCCP(O)(O)=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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